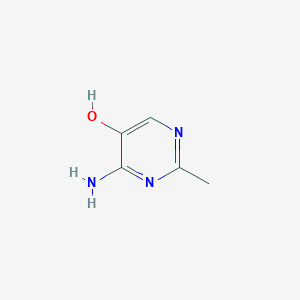

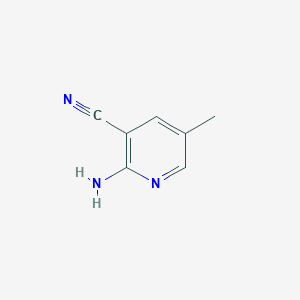

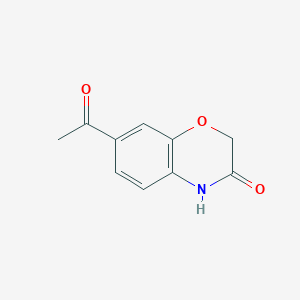

4-Amino-2-methylpyrimidin-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-Amino-2-methylpyrimidin-5-ol is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine and benzene. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One approach involves the condensation of vinamidium salts and amidine chloride salts, followed by a reduction process catalyzed by palladium with hydrazine . Another method includes the reaction of α-azidovinyl ketones with amidines in the presence of a base, yielding polysubstituted 5-aminopyrimidines . Additionally, a catalyst-free multicomponent synthesis in aqueous ethanol has been developed for the production of 6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives . Furthermore, scalable syntheses of 4-amino-5-aminomethyl-2-methylpyrimidine have been reported, which are crucial intermediates for the synthesis of Vitamin B1 .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of a new crystalline modification of a pyrimidinium iodide derivative was determined, revealing a planar molecule with a 2,5-diene structure in the pyrimidine ring . The molecular structures of other pyrimidine derivatives have been confirmed by elemental analysis, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, reactions with isothiocyanates under different conditions can yield N,N'-disubstituted thioureas . Ring transformation reactions have also been reported, leading to the synthesis of functionalized 4-aminopyridines . Additionally, 5-amino-4-cyanopyrazoles can be synthesized and further converted to more complex pyrazolopyrimidine structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Polyimides containing pyrimidine units exhibit excellent thermal stability, mechanical properties, and high chemical resistance . The electronic absorption spectra and protolytic equilibria of aminopyrimidines have been studied to understand the conformation of the amino group and its effects on the properties of the compounds . These properties make pyrimidine derivatives valuable in various applications, including the development of materials with specific characteristics.

科学的研究の応用

“4-Amino-2-methylpyrimidin-5-ol” is an aminopyrimidine compound . It has its amino substituent at the 4-position together with methyl and aminomethyl substituents at the 2- and 5-positions respectively . This compound is often used in the field of pharmaceuticals and chemical research .

-

Antitrypanosomal and Antiplasmodial Activities

- Field: Medicinal Chemistry

- Application: 2-aminopyrimidine derivatives, including “4-Amino-2-methylpyrimidin-5-ol”, have been studied for their antitrypanosomal and antiplasmodial activities . These compounds have shown promising results against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .

- Method: The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

- Results: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

-

Organic Synthesis and Medicinal Chemistry

- Field: Organic Synthesis

- Application: “4-Amino-2-methylpyrimidin-5-ol” is used as a material in organic synthesis and medicinal chemistry . It is used for the modification and production of drug molecules .

- Method: The specific methods of application would vary greatly depending on the specific context of the research or application .

- Results: For example, the compound can prepare selective mineralocorticoid receptor (MR) antagonist finerenone, which is used to lower the risk of severe kidney and heart problems .

-

Tumor Targeting

- Field: Medicinal Chemistry

- Application: A derivative of “4-Amino-2-methylpyrimidin-5-ol” has been studied as a potential probe for tumor targeting . The compound was labeled with Technetium-99m, a commonly used radionuclide in medical imaging .

- Method: The specific methods of application would vary greatly depending on the specific context of the research or application .

- Results: The in-vivo study and in-silico investigation of this compound showed potential for tumor targeting .

-

Synthesis of BAY 94-8862

- Field: Pharmaceutical Chemistry

- Application: “4-Amino-2-methylpyrimidin-5-ol” has been used as a reactant for the synthesis of BAY 94-8862 , a nonsteroidal antagonist of the mineralocorticoid receptor used for the treatment of cardiorenal diseases .

- Method: The specific methods of application would vary greatly depending on the specific context of the research or application .

- Results: The synthesis of BAY 94-8862 using “4-Amino-2-methylpyrimidin-5-ol” as a reactant has been successful .

将来の方向性

The design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives, including 4-Amino-2-methylpyrimidin-5-ol, has been a focus of research over the past 20 years. Future directions include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

特性

IUPAC Name |

4-amino-2-methylpyrimidin-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-7-2-4(9)5(6)8-3/h2,9H,1H3,(H2,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMWJVUIUZNXCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-methylpyrimidin-5-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)